Oglemilast

Catalog No.
S537990
CAS No.
778576-62-8
M.F
C20H13Cl2F2N3O5S
M. Wt
516.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oglemilast

CAS Number

778576-62-8

Product Name

Oglemilast

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide

Molecular Formula

C20H13Cl2F2N3O5S

Molecular Weight

516.3 g/mol

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Solubility

Soluble in DMSO

Synonyms

GRC 3886, GRC-3886, GRC3886, oglemilast

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Description

The exact mass of the compound Oglemilast is 514.9921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oglemilast and Asthma

One of the primary areas of investigation for Oglemilast has been its potential application in asthma treatment. Asthma is a chronic inflammatory condition of the airways characterized by wheezing, shortness of breath, chest tightness, and coughing []. By inhibiting PDE4, Oglemilast may help reduce airway inflammation and improve lung function in asthmatic patients.

Oglemilast is a small molecule compound classified under dibenzofurans, specifically designed as a selective inhibitor of phosphodiesterase 4 (PDE4). Its chemical structure is characterized by a complex arrangement that includes a dichloropyridine moiety and a difluoromethoxy group, contributing to its unique pharmacological properties. The compound is being investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. Its chemical formula is C20H13Cl2F2N3O5SC_{20}H_{13}Cl_{2}F_{2}N_{3}O_{5}S, with an average molecular weight of approximately 516.3 g/mol .

Oglemilast's mechanism of action revolves around its inhibition of PDE4, a family of enzymes responsible for cAMP degradation []. By inhibiting PDE4, Oglemilast increases intracellular cAMP levels. Elevated cAMP levels activate protein kinase A (PKA), a signaling enzyme that downregulates the production of inflammatory mediators, including cytokines and chemokines, in immune cells []. This ultimately reduces airway inflammation, a key feature of COPD.

Information regarding the specific safety profile of Oglemilast is limited. However, some studies suggest potential side effects like headache, diarrhea, and nausea []. Further research is needed to comprehensively understand its safety profile.

Oglemilast functions through the inhibition of the PDE4 enzyme, which plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Oglemilast increases intracellular levels of cAMP, leading to enhanced signaling pathways that reduce inflammation. This mechanism is particularly beneficial in conditions like COPD, where airway inflammation is prevalent. The compound's interactions with various biochemical pathways can lead to downstream effects such as modulation of pro-inflammatory cytokines and immune cell activity .

Research has demonstrated that Oglemilast exhibits significant anti-inflammatory activity. In preclinical studies, it has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, which are key features of inflammatory responses in COPD . The compound's ability to elevate cAMP levels leads to the activation of protein kinase A (PKA) and exchange proteins activated by cAMP (Epac), both of which are involved in regulating inflammatory processes . Additionally, Oglemilast has shown promise in reducing symptoms associated with airway hyper-responsiveness and bronchoconstriction.

The synthesis of Oglemilast involves several steps that include the formation of its dibenzofuran core and subsequent modifications to introduce the dichloropyridine and difluoromethoxy groups. Although specific synthetic routes are proprietary, they typically involve:

  • Formation of the Dibenzofuran Structure: This may involve cyclization reactions using suitable precursors.
  • Functionalization: Introduction of substituents such as the dichloropyridine and difluoromethoxy groups through electrophilic aromatic substitution or similar methodologies.
  • Final Modifications: Completing the synthesis with steps that ensure proper functional groups are in place for biological activity.

These synthetic approaches require careful control of reaction conditions to ensure high yields and purity of the final product .

Oglemilast is primarily being explored for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD). Its ability to modulate inflammatory responses makes it a candidate for other inflammatory diseases as well. The compound's unique mechanism as a PDE4 inhibitor positions it as a valuable option in managing conditions characterized by excessive inflammation .

Interaction studies involving Oglemilast have focused on its pharmacokinetics and potential drug-drug interactions. Notably, its metabolism primarily occurs via cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, which can influence its efficacy and safety profile depending on concomitant medications that affect these metabolic pathways . Understanding these interactions is crucial for optimizing therapeutic regimens involving Oglemilast.

Oglemilast shares its classification as a phosphodiesterase 4 inhibitor with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical Structure FeaturesPrimary UseUnique Aspects
RoflumilastContains a pyridine ringCOPDApproved for clinical use; strong clinical data
CilomilastSimilar dibenzofuran structureCOPDClinical trials discontinued due to efficacy issues
ApremilastContains a different core structurePsoriatic arthritisApproved; different therapeutic area
RevamilastSimilar PDE4 inhibition mechanismAsthmaClinical trials discontinued

Oglemilast's distinct chemical modifications may confer specific pharmacological advantages over these compounds, particularly in terms of selectivity and side effect profiles .

The structure-activity relationship analysis of Oglemilast reveals several critical functional groups that are essential for its high-affinity binding to phosphodiesterase 4 enzymes. The compound demonstrates exceptional potency with inhibitory concentration fifty values of 2.5 nanomolar for phosphodiesterase 4B and 1.7 nanomolar for phosphodiesterase 4D, positioning it among the most potent phosphodiesterase 4 inhibitors developed [1] [2] [3].

The dibenzofuran core structure serves as the fundamental scaffold for Oglemilast, providing the essential aromatic framework that enables proper positioning within the phosphodiesterase 4 active site [4] [5]. This tricyclic system facilitates critical aromatic stacking interactions with conserved phenylalanine residues, particularly phenylalanine 446 in phosphodiesterase 4B and phenylalanine 372 in phosphodiesterase 4D [6] [7]. The rigid planar geometry of the dibenzofuran moiety ensures optimal spatial orientation for engagement with both the Q1 and Q2 hydrophobic pockets within the enzyme active site [8] [9].

The carboxamide linker connecting the dibenzofuran core to the dichloropyridinyl moiety represents another critical structural element for binding affinity [4] [10]. This functional group participates in hydrogen bonding interactions with the invariant glutamine residue (glutamine 443 in phosphodiesterase 4B and glutamine 369 in phosphodiesterase 4D), which is essential for both substrate recognition and inhibitor binding [6] [11]. The amide carbonyl oxygen coordinates with this conserved glutamine through a water-mediated hydrogen bond network, mimicking the natural cyclic adenosine monophosphate substrate binding mode [9] [7].
The positioning and electronic properties of these functional groups work synergistically to achieve the remarkable binding affinity observed with Oglemilast. Crystal structure analysis of related phosphodiesterase 4 inhibitors reveals that optimal binding requires precise spatial arrangement of aromatic systems, hydrogen bond donors and acceptors, and lipophilic substituents to maximize complementarity with the enzyme active site [6] [9] [12].

Role of Difluoromethoxy Substituent in Target Engagement

The difluoromethoxy group at the 6-position of the dibenzofuran ring system plays a pivotal role in Oglemilast's exceptional phosphodiesterase 4 binding affinity and selectivity profile [4] [13] [9]. This fluorinated ether substituent occupies the Q2 hydrophobic pocket within the phosphodiesterase 4 active site, forming critical interactions that contribute significantly to the compound's nanomolar potency [12] [13].

Crystallographic studies of related phosphodiesterase 4 inhibitors containing difluoromethoxy groups, such as roflumilast, demonstrate that this substituent adopts a specific conformation that maximizes favorable van der Waals interactions within the Q2 pocket [13] [9]. The two fluorine atoms of the difluoromethoxy group do not form direct hydrogen bonds with enzyme residues but instead provide optimal steric and electronic complementarity with the hydrophobic binding pocket formed by methionine, phenylalanine, and serine residues [9] [12].

The difluoromethoxy substituent offers significant advantages over the more common methoxy group found in earlier phosphodiesterase 4 inhibitors [14] [15]. The incorporation of fluorine atoms enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated demethylation, a common metabolic pathway for methoxy-containing compounds [14]. This improved metabolic profile translates to enhanced pharmacokinetic properties, including prolonged plasma half-life and reduced clearance [15] [17].

Furthermore, the difluoromethoxy group contributes to the compound's selectivity for phosphodiesterase 4 over other phosphodiesterase families [13] [18]. The specific size, shape, and electronic properties of this substituent are optimally matched to the Q2 pocket dimensions in phosphodiesterase 4, while providing poor complementarity with the corresponding binding sites in other phosphodiesterase enzymes [6] [19]. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the compound [13] [20].

The electron-withdrawing nature of the fluorine atoms also modulates the electronic distribution within the dibenzofuran ring system, potentially affecting the strength of aromatic stacking interactions with phenylalanine residues in the active site [9] [12]. This electronic modulation contributes to the fine-tuning of binding affinity and may influence the compound's residence time within the enzyme active site [21] [22].

Impact of Sulfonamide Group on Pharmacokinetic Properties

The methanesulfonamide substituent at the 12-position of Oglemilast's dibenzofuran core significantly influences both the compound's binding interactions with phosphodiesterase 4 and its pharmacokinetic profile [4] [11] [23]. This functional group represents a critical structural modification that enhances the compound's drug-like properties while maintaining potent enzyme inhibition [11] [24].

The sulfonamide moiety participates in water-mediated hydrogen bonding interactions within the phosphodiesterase 4 active site, contributing to the overall binding affinity and residence time of the inhibitor [11] [23]. The sulfur-nitrogen bond geometry and the electron-withdrawing properties of the sulfonyl group create an optimal hydrogen bond donor that complements the enzyme's binding site architecture [24] [25]. This interaction pattern is consistent with successful sulfonamide-containing phosphodiesterase 4 inhibitors that demonstrate improved selectivity profiles compared to earlier generation compounds [23] [24].

From a pharmacokinetic perspective, the methanesulfonamide group enhances the compound's aqueous solubility compared to purely lipophilic substituents [11] [24]. The polar nature of the sulfonamide functionality increases the compound's water solubility while maintaining sufficient lipophilicity for cellular membrane permeation [4] [24]. This balanced physicochemical profile is essential for achieving optimal absorption, distribution, and bioavailability following oral administration [26] [24].

The sulfonamide group also contributes to metabolic stability by providing resistance to common phase I metabolic pathways [11] [23]. Unlike alkyl or benzyl substituents that are readily oxidized by cytochrome P450 enzymes, the sulfonamide moiety is relatively stable to metabolic degradation [24] [25]. This stability translates to improved plasma half-life and reduced clearance, enhancing the compound's pharmacokinetic profile [11] [26].

Additionally, the methanesulfonamide substituent influences the compound's tissue distribution and protein binding characteristics [26] [24]. The polar nature of this group may reduce non-specific protein binding while facilitating targeted accumulation in inflammatory tissues where phosphodiesterase 4 activity is elevated [11] [27]. This selective distribution pattern could contribute to improved therapeutic efficacy while minimizing systemic side effects [24] [25].

Comparative Analysis with Related Phosphodiesterase 4 Inhibitors

Oglemilast's structure-activity relationship profile demonstrates both similarities and key distinctions when compared to other clinically relevant phosphodiesterase 4 inhibitors, including roflumilast, cilomilast, and apremilast [13] [20] [28]. These comparative insights reveal important design principles for optimizing phosphodiesterase 4 inhibitor potency, selectivity, and therapeutic index.

Structural comparison with roflumilast reveals shared design elements, particularly the presence of difluoromethoxy and dichloropyridinyl functional groups [13] [18]. Both compounds incorporate these critical substituents, which contribute to their exceptional phosphodiesterase 4 potency and selectivity [13] [12]. However, roflumilast additionally contains a cyclopropylmethoxy group that occupies the Q1 pocket, whereas Oglemilast employs the dibenzofuran core with methanesulfonamide substitution [4] [9]. This structural difference results in roflumilast demonstrating superior binding affinity with inhibitory concentration fifty values of 0.41 nanomolar for phosphodiesterase 4B and 0.81 nanomolar for phosphodiesterase 4D, compared to Oglemilast's 2.5 and 1.7 nanomolar values, respectively [13] [20].

In contrast to cilomilast, which lacks fluorinated substituents and relies on cyclopentyloxy and methoxy groups for binding affinity, Oglemilast demonstrates markedly superior potency [20] [28]. Cilomilast exhibits inhibitory concentration fifty values of 240 nanomolar for phosphodiesterase 4B and 61 nanomolar for phosphodiesterase 4D, representing 96-fold and 36-fold lower potency compared to Oglemilast, respectively [13] [20]. This potency difference highlights the importance of fluorinated substituents and optimized core scaffolds in achieving high-affinity phosphodiesterase 4 binding [13] [17].

Apremilast presents a structurally distinct approach to phosphodiesterase 4 inhibition, employing a phthalimide core with ethoxy substitution rather than the catechol diether motif common to Oglemilast, roflumilast, and cilomilast [6] [21]. Despite this structural divergence, apremilast achieves moderate phosphodiesterase 4 inhibition with an inhibitory concentration fifty of 74 nanomolar for phosphodiesterase 4B [6] [29]. However, apremilast's binding mode differs significantly, utilizing only two of the three critical contact points in the phosphodiesterase 4 active site (metal ion coordination and glutamine interaction) while failing to engage the structured water molecule network [21] [9].

The comparative pharmacokinetic profiles reveal additional insights into structure-activity relationships. Oglemilast's combination of difluoromethoxy and sulfonamide substituents provides a balanced pharmacokinetic profile with moderate lipophilicity and good metabolic stability [4] [26]. Roflumilast's additional cyclopropylmethoxy group contributes to its clinical success, offering optimal bioavailability and tissue distribution for chronic obstructive pulmonary disease treatment [30] [20]. In contrast, cilomilast's simpler substitution pattern results in less favorable pharmacokinetic properties, contributing to its limited clinical advancement [20] [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

514.9921034 g/mol

Monoisotopic Mass

514.9921034 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67GXQ6WCC6

Other CAS

778576-62-8

Wikipedia

Oglemilast

Dates

Last modified: 08-15-2023
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
2: Enefer S. Inflammation 2005 - Seventh World Congress. Highlights I. IDrugs.

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